N,N-Dimethyl 5-bromo-2-nitrobenzylamine
Overview
Description
N,N-Dimethyl 5-bromo-2-nitrobenzylamine: is an organic compound with the molecular formula C9H11BrN2O2 . It is a derivative of benzylamine, where the benzyl group is substituted with a bromine atom at the 5-position and a nitro group at the 2-position. The compound is further modified by the presence of two methyl groups attached to the nitrogen atom, making it a dimethyl derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl 5-bromo-2-nitrobenzylamine typically involves the following steps:
Nitration: The starting material, 5-bromo-2-nitrotoluene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Dimethylation: The resulting amine is then reacted with formaldehyde and formic acid to introduce the dimethyl groups on the nitrogen atom, forming this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Dimethyl 5-bromo-2-nitrobenzylamine can undergo oxidation reactions, where the amine group is oxidized to a nitroso or nitro group.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of corresponding substituted benzylamines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Substitution: Sodium hydroxide or other nucleophiles in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzylamines.
Scientific Research Applications
Chemistry: N,N-Dimethyl 5-bromo-2-nitrobenzylamine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a probe to study enzyme activity and protein interactions. Its unique structure allows it to bind to specific biological targets, making it useful in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl 5-bromo-2-nitrobenzylamine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions, leading to the formation of reactive intermediates. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
N,N-Dimethyl 5-bromo-2-chlorobenzylamine: Similar structure but with a chlorine atom instead of a nitro group.
N,N-Dimethyl 5-bromo-2-methylbenzylamine: Similar structure but with a methyl group instead of a nitro group.
N,N-Dimethyl 5-bromo-2-hydroxybenzylamine: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness: N,N-Dimethyl 5-bromo-2-nitrobenzylamine is unique due to the presence of both a bromine atom and a nitro group on the benzyl ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-(5-bromo-2-nitrophenyl)-N,N-dimethylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-11(2)6-7-5-8(10)3-4-9(7)12(13)14/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWYJGKVKWMGIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901233035 | |
Record name | Benzenemethanamine, 5-bromo-N,N-dimethyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901233035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1400644-49-6 | |
Record name | Benzenemethanamine, 5-bromo-N,N-dimethyl-2-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1400644-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, 5-bromo-N,N-dimethyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901233035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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